Superior In Vivo Exposure of SR9011 Compared to First-Generation Agonist GSK4112
In vivo bioavailability is a critical differentiator. SR9011 achieves quantifiable plasma and brain exposure in mice following intraperitoneal administration, whereas the first-generation agonist GSK4112 exhibits no detectable plasma exposure, precluding its use for systemic or CNS-targeted circadian modulation studies .
| Evidence Dimension | In vivo exposure (Plasma concentration 2 hr post 10 mg/kg i.p.) |
|---|---|
| Target Compound Data | 0.53 μM (plasma); 0.24 μM (brain) |
| Comparator Or Baseline | GSK4112: No plasma exposure |
| Quantified Difference | Qualitative (Detectable vs. Undetectable) |
| Conditions | Mouse, intraperitoneal (i.p.) administration, 2 hr post-dose |
Why This Matters
For researchers studying REV-ERB function in the central nervous system (e.g., suprachiasmatic nucleus or microglia), SR9011's demonstrated brain penetrance enables in vivo studies that are impossible with GSK4112.
